molecular formula C23H26Cl2N4O4 B12448916 N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide

N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide

Katalognummer: B12448916
Molekulargewicht: 493.4 g/mol
InChI-Schlüssel: LTGUHCQMWINYMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to a nonanedihydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~1~,N’~9~-bis[(4-chlorophenyl)carbonyl]nonanedihydrazide
  • N’~1~,N’~9~-bis[(2-(benzyloxy)benzylidene)]nonanedihydrazide

Uniqueness

N’~1~,N’~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide is unique due to the presence of 2-chlorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C23H26Cl2N4O4

Molekulargewicht

493.4 g/mol

IUPAC-Name

1-N',9-N'-bis(2-chlorobenzoyl)nonanedihydrazide

InChI

InChI=1S/C23H26Cl2N4O4/c24-18-12-8-6-10-16(18)22(32)28-26-20(30)14-4-2-1-3-5-15-21(31)27-29-23(33)17-11-7-9-13-19(17)25/h6-13H,1-5,14-15H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33)

InChI-Schlüssel

LTGUHCQMWINYMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.